Cas no 2138111-71-2 (Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate)
Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate Chemical and Physical Properties
Names and Identifiers
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- EN300-1154480
- ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate
- 2138111-71-2
- Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate
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- Inchi: 1S/C15H29NO2/c1-5-15(3,4)12-7-8-13(16)11(9-12)10-14(17)18-6-2/h11-13H,5-10,16H2,1-4H3
- InChI Key: BBPUDADZPCTNMC-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C(CCC(C1)C(C)(C)CC)N)=O
Computed Properties
- Exact Mass: 255.219829168g/mol
- Monoisotopic Mass: 255.219829168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 52.3Ų
Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154480-0.05g |
ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate |
2138111-71-2 | 0.05g |
$1020.0 | 2023-06-09 | ||
| Enamine | EN300-1154480-0.1g |
ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate |
2138111-71-2 | 0.1g |
$1068.0 | 2023-06-09 | ||
| Enamine | EN300-1154480-0.25g |
ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate |
2138111-71-2 | 0.25g |
$1117.0 | 2023-06-09 | ||
| Enamine | EN300-1154480-0.5g |
ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate |
2138111-71-2 | 0.5g |
$1165.0 | 2023-06-09 | ||
| Enamine | EN300-1154480-1.0g |
ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate |
2138111-71-2 | 1g |
$1214.0 | 2023-06-09 | ||
| Enamine | EN300-1154480-2.5g |
ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate |
2138111-71-2 | 2.5g |
$2379.0 | 2023-06-09 | ||
| Enamine | EN300-1154480-5.0g |
ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate |
2138111-71-2 | 5g |
$3520.0 | 2023-06-09 | ||
| Enamine | EN300-1154480-10.0g |
ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate |
2138111-71-2 | 10g |
$5221.0 | 2023-06-09 |
Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate
Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate: A Comprehensive Overview
Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate, also known by its CAS number No. 111711-71-2, is a complex organic compound with a diverse range of applications in various fields. This compound has garnered significant attention in recent years due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and advanced materials. The structure of this compound is characterized by a cyclohexane ring substituted with an amino group and a 2-methylbutan-2-yl group, along with an ethoxy acetate moiety. These structural features contribute to its versatile reactivity and functionality.
The synthesis of Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate involves multi-step organic reactions, often utilizing advanced catalytic systems to achieve high yields and purity. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are particularly valuable in drug discovery and development. The compound's cyclohexane ring provides a rigid framework that can be further functionalized to create derivatives with tailored properties.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anticancer agents. The amino group on the cyclohexane ring can act as a nucleophilic site for various coupling reactions, facilitating the construction of peptide-like structures with potential therapeutic benefits.
In addition to its pharmaceutical applications, Ethyl 2-[2-amino-5-(2-methylbutan-2-yl)cyclohexyl]acetate has shown potential in the field of materials science. Its ability to form self-assembled monolayers and amphiphilic structures makes it a candidate for use in nanotechnology and surface modification applications. Recent studies have demonstrated its utility as a building block for creating stimuli-responsive materials, which can adapt to environmental changes such as temperature or pH levels.
The physical properties of this compound, including its melting point, boiling point, and solubility, have been extensively characterized using modern analytical techniques such as NMR spectroscopy and mass spectrometry. These properties are critical for determining its suitability for various industrial processes. For example, its relatively high melting point makes it suitable for thermal stability studies, while its solubility characteristics influence its behavior in different solvent systems.
From an environmental perspective, the biodegradability and toxicity of Ethyl 2-[2-amino-5-(green chemistry principles have been applied to develop sustainable synthetic routes that minimize waste generation and energy consumption. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.
In conclusion, Ethyl 2-[with its unique structure and versatile properties, continues to be a subject of intense research interest across multiple disciplines. As new applications emerge and synthetic methodologies evolve, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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